molecular formula C34H50Cl2N4O2 B1662550 Benzoquinonium chloride CAS No. 311-09-1

Benzoquinonium chloride

Cat. No.: B1662550
CAS No.: 311-09-1
M. Wt: 617.7 g/mol
InChI Key: WQRJZLXQCYZJEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzoquinonium chloride, also known as Amilyt, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. They are located at the neuromuscular junction, where they mediate the action of the neurotransmitter acetylcholine.

Mode of Action

This compound acts as an antagonist at the nAChRs . This means it binds to these receptors but does not activate them. Instead, it blocks the action of acetylcholine, preventing it from binding to the receptors and triggering a response. This interaction results in a decrease in the transmission of nerve impulses at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a key role in muscle contraction. By blocking the action of acetylcholine at the nAChRs, this compound disrupts this pathway, leading to a decrease in muscle contraction .

Result of Action

The primary result of this compound’s action is a curare-like paralysis of neuromuscular transmission . This is characterized by a decrease in muscle contraction, leading to muscle relaxation. This effect is utilized in clinical settings, where the compound is used as a muscle relaxant during surgical procedures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzoquinonium chloride are not fully elucidated. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to prevent both the twitch potentiating action and the anti-curare action of edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering neuromuscular transmission

Molecular Mechanism

The molecular mechanism of action of this compound is not fully established. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O2.2ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJZLXQCYZJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7554-16-7 (Parent)
Record name Benzoquinonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401026554
Record name Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311-09-1
Record name Benzoquinonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(benzyldiethyl-, dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOQUINONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6HVT48T15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Benzoquinonium Chloride at the neuromuscular junction?

A1: this compound acts as a competitive neuromuscular blocking agent, primarily exhibiting a curare-like effect. [, ] This means it competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor endplate, thus preventing muscle fiber depolarization and leading to muscle paralysis. [, ]

Q2: How does the structure of this compound influence its interaction with anticholinesterases like neostigmine?

A2: The presence of benzyl groups in the quaternary nitrogen centers of this compound contributes to its anticholinesterase activity. [] Replacing these benzyl groups with alkyl groups significantly reduces its anticholinesterase activity. This reduction, particularly when falling below 2% of neostigmine's activity, is associated with the ability of anticholinesterases like edrophonium and neostigmine to antagonize this compound's effects. []

Q3: Why is this compound less effective in certain species like hens compared to cats?

A3: While this compound demonstrates a curare-like paralysis in both cats and hens, it exhibits an additional action in cats that is absent in hens. [] In cats, the compound prevents the typical twitch potentiating and anti-curare effects of agents like edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate. [] This suggests a species-specific interaction with certain pharmacological pathways in cats that modifies its overall effect.

Q4: How is this compound metabolized and excreted from the body?

A4: Studies indicate that a significant portion of this compound is excreted unchanged through the kidneys. [] Approximately 70 to 90% of the administered dose is eliminated in this manner. []

Q5: Does this compound have any other notable pharmacological activities besides its neuromuscular blocking action?

A5: Interestingly, research suggests that this compound might possess acetylcholine-like effects in certain contexts. [] Studies on the isolated heart of the mollusc Mya arenaria revealed that this compound, similar to acetylcholine, caused a depression of the heartbeat and relaxation of the heart muscle. [] This finding hints at the possibility of additional pharmacological actions beyond its well-established neuromuscular blocking properties.

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